1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide
Description
1,1-Dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound characterized by its unique thiazepane ring structure
Properties
IUPAC Name |
1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O3S/c9-8(10,11)6-12-7(14)13-2-1-4-17(15,16)5-3-13/h1-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFOOSKNJZFEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide typically involves the reaction of a thiazepane derivative with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1,1-Dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiazepane derivative.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1-Dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1,1-Dioxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-4-carboxamide can be compared with other thiazepane derivatives, such as:
1,1-Dioxo-N-(2,2,2-trifluoroethyl)thian-4-amine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
(3S)-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1$l^{6}$-thiolane-3-carboxamide: Another related compound with variations in the ring structure and substituents
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